Glycerol-13C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol-13C typically involves the incorporation of carbon-13 labeled precursors. One common method is the reduction of carbon-13 labeled glyceraldehyde using a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the use of carbon-13 labeled starting materials and follows stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycerol-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon-13 labeled dihydroxyacetone or glyceric acid.
Reduction: It can be reduced to form carbon-13 labeled propane-1,2-diol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carbon-13 labeled dihydroxyacetone and glyceric acid.
Reduction: Carbon-13 labeled propane-1,2-diol.
Substitution: Various carbon-13 labeled esters and ethers.
Scientific Research Applications
Glycerol-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of glycerol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of glycerol-based drugs.
Industry: Utilized in the production of isotopically labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of Glycerol-13C involves its incorporation into metabolic pathways where it can be detected using NMR spectroscopy. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the transformation and distribution of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2,3-triol (Glycerol): The non-labeled form of Glycerol-13C.
Propane-1,2-diol: A related compound with two hydroxyl groups.
Dihydroxyacetone: An oxidation product of propane-1,2,3-triol.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies using NMR spectroscopy. This makes it a valuable tool in research applications where tracing the metabolic fate of glycerol is essential .
Properties
IUPAC Name |
(113C)propane-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-OUBTZVSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13CH2]O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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